molecular formula C16H14BrNO5 B2718528 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 522624-54-0

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Cat. No.: B2718528
CAS No.: 522624-54-0
M. Wt: 380.194
InChI Key: UWMJJAHTINDZCS-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a synthetic organic compound with the molecular formula C16H14BrNO5 and a molecular weight of 380.19 g/mol . This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and methoxybenzoic acid, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and carbamoyl groups can participate in binding interactions with these targets, while the methoxybenzoic acid moiety may enhance its solubility and bioavailability .

Comparison with Similar Compounds

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid can be compared with similar compounds, such as:

    4-{[(4-Chlorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.

    4-{[(4-Methylphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid: The methyl group can influence the compound’s hydrophobicity and overall chemical behavior.

Properties

IUPAC Name

4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5/c1-22-14-8-10(16(20)21)2-7-13(14)23-9-15(19)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMJJAHTINDZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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